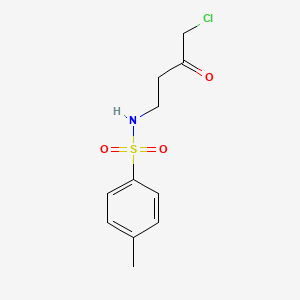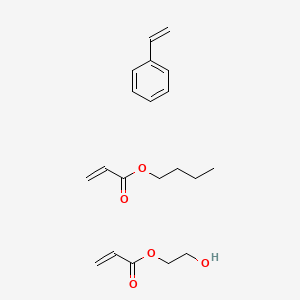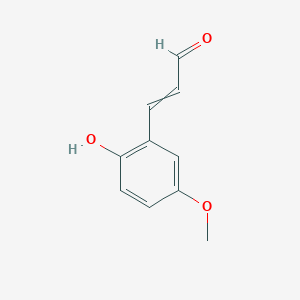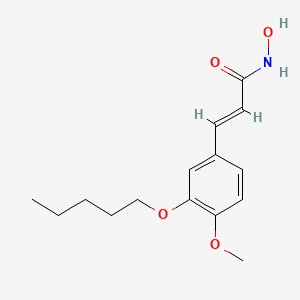
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a ketone group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 4-chloro-3-oxobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
化学反応の分析
Types of Reactions
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
科学的研究の応用
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the chloro and ketone groups contribute to its reactivity and ability to form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-oxobutyryl chloride
- N-(4-Chloro-3-oxobutyl)-N-cyclopropyl-2,2,3,3-tetrafluoropropanamide
Uniqueness
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
特性
CAS番号 |
31984-14-2 |
|---|---|
分子式 |
C11H14ClNO3S |
分子量 |
275.75 g/mol |
IUPAC名 |
N-(4-chloro-3-oxobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-2-4-11(5-3-9)17(15,16)13-7-6-10(14)8-12/h2-5,13H,6-8H2,1H3 |
InChIキー |
IUZSKKTYNNKUIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)



![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)

